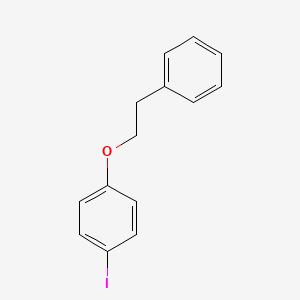

1-Iodo-4-(2-phenylethoxy)benzene

Description

BenchChem offers high-quality 1-Iodo-4-(2-phenylethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-4-(2-phenylethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-(2-phenylethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKVNUGAJHOWKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Iodo-4-(2-phenylethoxy)benzene CAS 1044065-94-2 properties

An In-depth Technical Guide to 1-Iodo-4-(2-phenylethoxy)benzene (CAS 1044065-94-2)

Introduction

1-Iodo-4-(2-phenylethoxy)benzene is a halogenated aromatic ether. Its structure, featuring a reactive iodine atom and a flexible phenylethoxy chain, makes it a potentially valuable building block in organic synthesis. The aryl iodide moiety is a key functional group for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the construction of complex molecular architectures. This guide provides a comprehensive overview of the known and predicted properties of this compound, its logical synthesis, expected spectroscopic characteristics, and its potential applications in research and development, particularly within the pharmaceutical and materials science sectors.

Physicochemical and Computed Properties

Detailed experimental data for 1-Iodo-4-(2-phenylethoxy)benzene is not extensively documented in publicly available literature. The properties listed below are a combination of information from chemical suppliers and computationally predicted values.

| Property | Value | Source |

| CAS Number | 1044065-94-2 | [1] |

| Molecular Formula | C₁₄H₁₃IO | Calculated |

| Molecular Weight | 324.16 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | - |

| Melting Point | Not available | - |

| Boiling Point | Predicted: ~405.9±40.0 °C at 760 mmHg | - |

| Density | Predicted: 1.55±0.1 g/cm³ | - |

| LogP | Predicted: 5.2 | - |

Synthesis and Mechanistic Considerations

The most direct and logical synthetic route to 1-Iodo-4-(2-phenylethoxy)benzene is via the Williamson ether synthesis. This classical method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium or potassium salt of 4-iodophenol serves as the nucleophile, which displaces a halide from a 2-phenylethyl electrophile.

Proposed Synthetic Workflow

Caption: Proposed Williamson ether synthesis of the target compound.

Exemplary Experimental Protocol

This protocol is a representative procedure based on standard Williamson ether synthesis methodologies.

-

Preparation: To a solution of 4-iodophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetone), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handled with extreme care).

-

Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the 4-iodophenoxide salt.

-

Nucleophilic Substitution: Add (2-bromoethyl)benzene (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-Iodo-4-(2-phenylethoxy)benzene.

Spectroscopic Characterization (Predicted)

| ¹H NMR (Predicted) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ 7.60 | Doublet |

| ~ 7.35 - 7.20 | Multiplet |

| ~ 6.70 | Doublet |

| ~ 4.20 | Triplet |

| ~ 3.10 | Triplet |

| ¹³C NMR (Predicted) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158.5 | Ar-C -O |

| ~ 138.5 | Ar-C (ipso, phenyl) |

| ~ 138.0 | Ar-C H (ortho to I) |

| ~ 129.0 | Ar-C H (phenyl) |

| ~ 128.5 | Ar-C H (phenyl) |

| ~ 126.5 | Ar-C H (phenyl) |

| ~ 117.0 | Ar-C H (ortho to O) |

| ~ 83.0 | Ar-C -I |

| ~ 69.5 | -O-C H₂-CH₂-Ph |

| ~ 35.5 | -O-CH₂-C H₂-Ph |

Reactivity and Applications in Drug Development

The primary site of reactivity on 1-Iodo-4-(2-phenylethoxy)benzene is the carbon-iodine bond. Aryl iodides are highly prized substrates in transition-metal-catalyzed cross-coupling reactions due to the C-I bond's susceptibility to oxidative addition, which is often the rate-determining step in the catalytic cycle.[2][3] This makes the title compound an excellent scaffold for introducing molecular diversity.

Key Potential Reactions

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, creating biaryl or alkyl-aryl structures.

-

Sonogashira Coupling: Coupling with terminal alkynes to synthesize substituted alkynes, a common motif in bioactive molecules.[4]

-

Heck Coupling: Formation of C-C bonds with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing many pharmaceutical compounds.

-

Ullmann Condensation: Copper-catalyzed reaction to form diaryl ethers or other C-heteroatom bonds.

The phenylethoxy tail of the molecule provides a non-polar, flexible linker that can be important for positioning the molecule within a biological target's binding pocket. The combination of this linker and the reactive iodide handle makes this compound a versatile starting point for generating libraries of compounds in drug discovery campaigns.[5]

Caption: Role as a versatile building block in cross-coupling reactions.

Safety and Handling

Specific toxicology data for 1-Iodo-4-(2-phenylethoxy)benzene is not available. However, as with any aryl iodide, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For related compounds like 1-ethoxy-4-iodobenzene, hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[6]

Conclusion

1-Iodo-4-(2-phenylethoxy)benzene is a chemical intermediate with significant potential in synthetic organic chemistry. While detailed experimental data is sparse, its structural features—a reactive aryl iodide and a phenylethoxy group—make it an attractive precursor for constructing more complex molecules through well-established cross-coupling methodologies. Its utility is particularly evident in the context of medicinal chemistry and materials science, where the efficient generation of molecular diversity is paramount. Further experimental validation of its properties and reactivity is warranted to fully exploit its synthetic potential.

References

-

Becht, J.-M., Gissot, A., Wagner, A., & Mioskowski, C. (2003). A convenient synthesis of 2-substituted benzofurans via a domino Sonogashira coupling/cyclisation reaction. Chemistry – A European Journal, 9(14), 3209-3215. Available from: [Link]

-

The Royal Society of Chemistry. (2017). Electronic Supplementary Information. Available from: [Link]

-

Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Available from: [Link]

-

NIST. (n.d.). Benzene, 1-iodo-4-(2-phenylethyl)-. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. (n.d.). 1-Iodo-4-(phenylethynyl)benzene. Available from: [Link]

-

PubChem. (n.d.). 4-Iododiphenyl ether. Available from: [Link]

-

Chemsrc. (n.d.). 1-Iodo-4-phenoxybenzene. Available from: [Link]

-

PrepChem. (n.d.). Preparation of 1-iodo-4-nitrobenzene. Available from: [Link]

-

Organic Syntheses. (n.d.). Iodosobenzene. Available from: [Link]

-

Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Available from: [Link]

-

NIST. (n.d.). Benzene, 1-iodo-4-nitro-. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. (n.d.). Iodobenzene. Available from: [Link]

-

Wikipedia. (n.d.). Iodosobenzene. Available from: [Link]

-

PubChem. (n.d.). 1-Ethoxy-4-iodobenzene. Available from: [Link]

-

Salehi, B., et al. (2023). Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. Molecules, 28(23), 7789. Available from: [Link]

-

PubChem. (n.d.). 1-Iodo-2,5-dimethoxy-4-methylbenzene. Available from: [Link]

-

ResearchGate. (n.d.). Reaction discovery and optimization. Available from: [Link]

Sources

- 1. 1044065-94-2|1-Iodo-4-(2-phenylethoxy)benzene|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Iodo-4-(phenylethynyl)benzene | C14H9I | CID 15852560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Ethoxy-4-iodobenzene | C8H9IO | CID 220700 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties & Engineering of Aryl Iodide Ether Derivatives

Executive Summary

Aryl iodide ethers represent a specialized class of pharmacophores and synthetic intermediates distinguished by the coexistence of a strongly polarizable iodine atom and an electron-rich ether linkage. Unlike their lighter halogenated counterparts (aryl chlorides/bromides), these compounds exhibit unique sigma-hole interactions and hypervalent capabilities, making them critical in fragment-based drug discovery (FBDD) and crystal engineering.

This guide analyzes the physicochemical behavior of these derivatives, focusing on the interplay between the electron-donating ether group and the labile C–I bond. It provides validated protocols for synthesis, characterization, and handling, designed for researchers requiring high-fidelity data for downstream cross-coupling or medicinal chemistry applications.

Structural & Electronic Fundamentals

The Push-Pull Electronic Environment

The physical behavior of aryl iodide ethers is dictated by two opposing electronic forces:

-

Inductive Withdrawal (-I): The iodine atom exerts a pull on the aromatic ring electrons, though weaker than Br or Cl.

-

Resonance Donation (+R): The ether oxygen lone pairs donate electron density into the

-system, activating the ring (ortho/para directing).

This combination creates a unique electrostatic potential map. While the ring electron density is high (due to the ether), the iodine atom exhibits a region of positive electrostatic potential on the extension of the C–I bond axis, known as the

Halogen Bonding (XB) Mechanics

In aryl iodide ethers, the iodine atom acts as a Lewis acid (XB donor), while the ether oxygen can act as a Lewis base (XB acceptor). This capability allows these molecules to form self-assembled supramolecular networks or bind to protein pockets with high specificity.

Key Interaction:

Figure 1: Electronic architecture of aryl iodide ethers showing the activation of the ring by the ether oxygen and the directional halogen bonding capability of the iodine sigma-hole.

Physicochemical Profile

The introduction of iodine into an aryl ether scaffold significantly alters lipophilicity and solid-state properties due to the "Heavy Atom Effect" and increased London dispersion forces.

Comparative Properties Table

Data below compares Anisole (parent ether) with 4-Iodoanisole (representative derivative).[1]

| Property | Anisole (Parent) | 4-Iodoanisole (Derivative) | Impact of Iodine |

| MW ( g/mol ) | 108.14 | 234.03 | +116% Mass increase |

| State (RT) | Liquid | Solid (Crystalline) | Increased intermolecular forces |

| Melting Point | -37 °C | 51–53 °C | Significant lattice stabilization |

| Boiling Point | 154 °C | 237 °C | Higher energy required for vaporization |

| LogP (Lipophilicity) | ~2.1 | ~2.9–3.2 | Increases membrane permeability |

| Density | 0.995 g/mL | ~1.7 g/mL | High density due to heavy atom |

| C–X Bond Energy | N/A | ~65 kcal/mol | Weaker than C-Br (~81) or C-Cl (~96) |

Scientific Insight: The transition from liquid to solid upon iodination (mp increase of ~90°C) is driven by the high polarizability of iodine, which enhances stacking interactions in the crystal lattice. This makes aryl iodide ethers easier to handle as solids during weighing and storage compared to their liquid bromide/chloride analogs.

Spectroscopic Characterization

Accurate identification relies on distinct spectral signatures caused by the iodine atom.

Nuclear Magnetic Resonance (NMR)

- C NMR (The Heavy Atom Effect): Unlike electronegative halogens (F, Cl) that deshield the attached carbon (shifting it downfield), iodine exerts a shielding effect .[2]

UV-Vis Spectroscopy

-

Bathochromic Shift: The presence of iodine causes a red-shift in the

compared to the parent ether. This is due to the stabilization of the LUMO and destabilization of the HOMO, narrowing the HOMO-LUMO gap. -

Practical Implication: These compounds often appear off-white or slightly yellow/brown if impure, as trace photolysis releases elemental iodine (

).

Experimental Protocols: Synthesis & Handling

Synthetic Workflow: Regioselective Iodination

The most robust method for generating aryl iodide ethers is the electrophilic aromatic substitution of the parent ether. The ether oxygen directs the bulky iodine to the para position.

Method: Iodination of Anisole using N-Iodosuccinimide (NIS).

Figure 2: Step-by-step protocol for the para-selective iodination of aryl ethers using NIS, highlighting the critical quenching step to remove free iodine.

Detailed Protocol Steps

-

Setup: In a light-protected round-bottom flask (wrap in foil), dissolve Anisole (10 mmol) in Acetonitrile (20 mL).

-

Addition: Add N-Iodosuccinimide (NIS, 11 mmol).

-

Catalysis: Add Trifluoroacetic acid (TFA, 1 mmol) dropwise. Note: Acid catalysis accelerates the generation of the electrophilic iodonium species.

-

Monitoring: Stir at room temperature. The reaction is typically complete within 3 hours.

-

Quenching (Critical): Pour the mixture into saturated aqueous Sodium Thiosulfate (

).-

Why? The mixture will likely be brown due to

byproduct. Thiosulfate reduces

-

-

Isolation: Extract with Dichloromethane, wash with brine, dry over

, and evaporate. Recrystallize from ethanol to obtain white needles (mp 51-52°C).

Stability & Storage (Risk Mitigation)

Photolytic Instability

The C–I bond (~65 kcal/mol) is the weakest link in the molecule. Exposure to UV light (or even ambient fluorescent light over time) can induce homolytic cleavage:

Storage Directives

-

Container: Amber glass vials are mandatory.

-

Atmosphere: Store under Argon or Nitrogen to prevent oxidation of the ether position if the ring is electron-rich.

-

Temperature: Refrigeration (2–8°C) is recommended to minimize thermal bond homolysis, though solid derivatives are generally stable at room temperature if light-protected.

References

-

ChemicalBook. (n.d.). 4-Iodoanisole Properties and Safety. Retrieved from

-

National Institutes of Health (NIH). (2024). The Halogen Bond to Ethers - Prototypic Molecules. ACS Omega. Retrieved from

-

Oregon State University. (n.d.). 13C NMR Chemical Shift - Heavy Atom Effect. Retrieved from

-

Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from

-

PrepChem. (n.d.). Preparation of 4-iodoanisole. Retrieved from

Sources

Comparative Technical Guide: 1-Iodo-4-(2-phenylethoxy)benzene vs. 4-Iodophenetole

Executive Summary

This guide provides a rigorous technical comparison between 4-Iodophenetole and its bulkier, more lipophilic analog, 1-Iodo-4-(2-phenylethoxy)benzene . While both serve as aryl iodide building blocks in cross-coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig), their physicochemical profiles diverge significantly.

The core distinction lies in the ether tail: the ethyl group of 4-iodophenetole offers a compact, flexible linker with moderate lipophilicity, whereas the phenethyl group of the analog introduces significant steric bulk,

Part 1: Chemical Identity & Physicochemical Analysis[1]

The following table summarizes the key identifiers and properties. Note the significant jump in LogP and molecular weight introduced by the phenethyl moiety.

| Property | 4-Iodophenetole | 1-Iodo-4-(2-phenylethoxy)benzene |

| CAS Number | 699-08-1 | 1044065-94-2 |

| IUPAC Name | 1-Ethoxy-4-iodobenzene | 1-Iodo-4-(2-phenylethoxy)benzene |

| Structure | Ph-O-Et | Ph-O-CH₂-CH₂-Ph |

| Molecular Weight | 248.06 g/mol | 324.16 g/mol |

| Formula | C₈H₉IO | C₁₄H₁₃IO |

| Melting Point | 25–28 °C (Low-melting solid) | ~58–62 °C (Crystalline solid) |

| Boiling Point | 138 °C (at 5 mmHg) | >300 °C (Predicted) |

| LogP (Calc) | ~3.0 | ~4.8 |

| Solubility | Soluble in EtOH, Et₂O, Hexane | Soluble in DCM, THF; Low in MeOH |

| NMR Diagnostic | Quartet (~4.0 ppm), Triplet (~1.4 ppm) | Two Triplets (~4.2 ppm, ~3.1 ppm) |

Structural Insight: The "Phenethyl Effect"

The transition from an ethyl to a phenethyl group is not merely an increase in carbon count.

-

-

-

Hydrophobic Anchoring: In drug design, the phenethyl motif is a privileged scaffold. It mimics the side chains of tyrosine or phenylalanine, allowing the ether oxygen to act as a hydrogen bond acceptor while the phenyl ring anchors the molecule in a hydrophobic sub-pocket.

Part 2: Synthetic Pathways & Protocols

Both compounds are synthesized via Williamson Ether Synthesis , but the choice of alkylating agent and conditions differs to suppress side reactions (specifically elimination).

Diagram 1: Comparative Synthesis Workflow

Caption: Divergent synthesis pathways. Path B requires careful base selection to avoid elimination of phenethyl bromide to styrene.

Protocol A: Synthesis of 4-Iodophenetole

Objective: High-yield alkylation of 4-iodophenol.

-

Reagents: 4-Iodophenol (1.0 eq), Ethyl Iodide (1.2 eq), K₂CO₃ (2.0 eq), Acetone (0.5 M).

-

Procedure:

-

Dissolve 4-iodophenol in reagent-grade acetone.

-

Add anhydrous K₂CO₃. The suspension will turn slight yellow as the phenoxide forms.

-

Add Ethyl Iodide dropwise.

-

Reflux at 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product Rf ~0.8 (Start Rf ~0.4).

-

Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in Et₂O, wash with 1M NaOH (to remove unreacted phenol), then brine.

-

Purification: Distillation under reduced pressure or silica plug filtration.

-

Protocol B: Synthesis of 1-Iodo-4-(2-phenylethoxy)benzene

Objective: Alkylation with a bulky electrophile while minimizing elimination.

-

Reagents: 4-Iodophenol (1.0 eq), (2-Bromoethyl)benzene (1.1 eq), Cs₂CO₃ (1.5 eq) or K₂CO₃ (2.0 eq), DMF or Acetonitrile.

-

Expert Insight: Use Acetonitrile (ACN) instead of acetone to achieve a higher reflux temperature (~82 °C), which is often necessary for the less reactive bromide. Avoid NaH; the basicity is too high and will promote E2 elimination of (2-bromoethyl)benzene to styrene.

-

Procedure:

-

Dissolve 4-iodophenol in dry ACN.

-

Add Cs₂CO₃ (Cesium promotes alkylation via the "cesium effect"—higher solubility and looser ion pairing).

-

Add (2-Bromoethyl)benzene.

-

Reflux for 12–16 hours.

-

Validation: Check NMR. The product is confirmed by the disappearance of the phenol OH and the appearance of two triplets:

-

4.15 ppm (t,

-

3.10 ppm (t,

-

4.15 ppm (t,

-

Purification: Recrystallization from Ethanol/Hexane is often possible due to the higher melting point, unlike the liquid/low-melt ethyl analog.

-

Part 3: Applications & Reactivity[6]

Cross-Coupling Reactivity

Both molecules contain a para-iodide, making them excellent partners for Pd-catalyzed coupling.

-

Reactivity Profile: Iodo > Bromo >> Chloro. Both react at room temperature with active catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄).

-

Selectivity: The ether group is electron-donating (resonance), making the C-I bond slightly more electron-rich than in iodobenzene. This facilitates oxidative addition.[1]

Strategic Selection in Drug Discovery

-

4-Iodophenetole: Used when a small, metabolically stable "cap" is needed. The ethyl group is resistant to rapid oxidative metabolism compared to methyl ethers (which suffer O-demethylation).

-

Phenethoxy Analog: Used to probe Hydrophobic Depth . In kinase inhibitors, extending a side chain to reach a back-pocket hydrophobic region can increase potency by 10–100 fold. The phenethyl linker is the "Goldilocks" length (2 carbons) to allow the terminal phenyl ring to pivot and stack without imposing excessive entropic penalty.

Diagram 2: Application Logic Flow

Caption: Decision matrix for selecting the appropriate ether building block based on end-use requirements.

References

-

Sigma-Aldrich . 4-Iodophenetole Product Specification & Safety Data Sheet. Retrieved from

-

PubChem . 1-Ethoxy-4-iodobenzene (4-Iodophenetole) Compound Summary. National Library of Medicine. Retrieved from

-

ChemBeez . 1-iodo-4-(2-phenylethoxy)benzene CAS 1044065-94-2 Entry. Retrieved from

-

Williamson, A. W. (1850).[2] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational protocol basis).

-

NIST Chemistry WebBook . Benzene, 1-iodo-4-(2-phenylethyl)- (Structural Analog Comparison). Retrieved from

Sources

Technical Guide on the Presumptive Safety Profile of 1-iodo-4-(2-phenylethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a presumptive safety and handling guide for 1-iodo-4-(2-phenylethoxy)benzene. As of the date of this publication, a formal Safety Data Sheet (SDS) for this specific compound (CAS No. 38953-93-6) is not available in publicly accessible databases. The information herein is synthesized from the safety profiles of structurally analogous compounds. All laboratory work should be preceded by a thorough, site-specific risk assessment performed by qualified personnel.

Preamble: A Data-Driven Approach to Novel Compound Safety

In the landscape of drug discovery and chemical research, scientists frequently encounter novel or sparsely documented compounds. The absence of a comprehensive Safety Data Sheet (SDS) necessitates a structured, evidence-based approach to risk assessment. This guide for 1-iodo-4-(2-phenylethoxy)benzene is built upon this principle. By examining the known hazards of its core structural motifs—the iodinated benzene ring and the phenoxy ether linkage—we can construct a robust, presumptive safety profile. This methodology, which involves leveraging data from structural surrogates, is a cornerstone of proactive laboratory safety and is critical for ensuring the well-being of research professionals.

The following diagram illustrates the logical workflow employed to establish this safety guide.

Caption: Workflow for establishing a presumptive safety profile.

Chemical Identification and Presumptive Hazard Profile

| Identifier | Value | Source |

| Chemical Name | 1-iodo-4-(2-phenylethoxy)benzene | - |

| Synonyms | Benzene, 1-iodo-4-(2-phenylethoxy)- | - |

| CAS Number | 38953-93-6 | - |

| Molecular Formula | C₁₄H₁₃IO | [1] |

| Molecular Weight | 324.16 g/mol | Calculated |

| Structure | (Structure based on name) |

Presumptive Hazard Summary: Based on analysis of structural analogues, 1-iodo-4-(2-phenylethoxy)benzene should be handled as a compound that is harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation .[2][3] It may also cause respiratory irritation.[3] Due to the presence of the iodo-aromatic group, sensitivity to light should be anticipated.[3]

Presumptive GHS Hazard Classification

The following classification is proposed based on the consistent hazard profiles of related iodo- and phenoxy-benzene compounds.

| Hazard Class | Category | Signal Word | Hazard Statement | Basis from Analogues |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | [2][4] |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin | [2] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [3][5] |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | [2][3] |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled | [2][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | [3] |

First-Aid Measures: A Self-Validating Protocol

In the event of exposure, immediate and appropriate action is critical. The following protocols are derived from best practices for handling halogenated aromatic compounds.

| Exposure Route | Protocol | Causality and Rationale |

| Inhalation | 1. Remove the individual to fresh air immediately.[6] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[6] 3. Seek immediate medical attention.[2] | The primary goal is to remove the individual from the contaminated atmosphere to prevent further absorption. Assisted breathing provides necessary oxygen support until professional medical help is available. |

| Skin Contact | 1. Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[3] 2. Remove all contaminated clothing, including shoes, while flushing.[6] 3. If irritation develops or persists, seek medical attention.[3] | Rapid and thorough washing is essential to remove the chemical from the skin surface, minimizing local irritation and preventing systemic absorption. Contaminated clothing can act as a secondary source of exposure and must be removed. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[7] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[2] 3. Seek immediate medical attention.[2] | The sensitive tissues of the eye require extensive irrigation to ensure the complete removal of the irritant. Delay can result in serious damage. |

| Ingestion | 1. Do NOT induce vomiting.[4] 2. Rinse the mouth thoroughly with water.[2] 3. If the person is conscious, have them drink one or two glasses of water to dilute the substance. 4. Seek immediate medical attention.[6] | Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to potentially fatal chemical pneumonitis. Rinsing and dilution can help mitigate immediate irritation in the mouth and esophagus. |

Safe Handling, Storage, and Exposure Control

Proactive measures are the most effective way to prevent exposure. The following protocols for handling, storage, and personal protective equipment (PPE) are designed to create a self-validating system of safety.

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Personal Contact: Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[8]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6] Contaminated work clothing should be laundered separately before reuse.[8]

-

Ignition Sources: Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[4]

Storage Conditions

-

Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.[6]

-

Light Sensitivity: Protect from direct sunlight and light exposure.[3] Storing in an amber or opaque container is recommended.

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[2]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent all routes of exposure.

Caption: Recommended Personal Protective Equipment (PPE) hierarchy.

Physical, Chemical, and Toxicological Properties (Inferred)

Direct experimental data for 1-iodo-4-(2-phenylethoxy)benzene is limited. The following properties are inferred from structurally related compounds and should be considered estimates.

| Property | Inferred Value / Information | Basis from Analogues |

| Appearance | Likely a solid (powder) or liquid at room temperature. | 4-Iodoanisole is a powder[7]; Iodobenzene is a liquid[9]. |

| Solubility | Insoluble in water; likely soluble in common organic solvents. | Iodobenzene is insoluble in water[9]. |

| Stability | The product is expected to be chemically stable under standard ambient conditions. It is likely light-sensitive. | [3] |

| Reactivity | Avoid strong oxidizing agents and strong bases.[2] | Common for halogenated aromatics. |

| Hazardous Decomposition | Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen iodide.[8] | Expected decomposition products for this elemental composition. |

| Toxicological Routes | Inhalation, Dermal contact, Eye contact, Ingestion. | [2][3] |

| Acute Effects | Irritation to skin, eyes, and respiratory system. Harmful if absorbed through the skin, inhaled, or swallowed.[2][3][8] | Consistent across multiple iodinated benzene derivatives. |

| Chronic Effects | No specific data is available. Chronic exposure to related compounds may lead to systemic effects. Danger of cumulative effects has been noted for some analogues.[8] | General principle for organic halides. |

| Carcinogenicity | No components of similar structures are listed as carcinogens by IARC, ACGIH, NTP, or OSHA at levels >= 0.1%.[6] | Based on SDS for analogues. Benzene itself is a known carcinogen, but this data is for substituted derivatives.[10][11] |

References

- Safety Data Sheet for 1-Iodo-4-nitrobenzene. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC122410250&productDescription=1-IODO-4-NITROBENZENE+25G&vendorId=VN00032119&countryCode=US&language=en]

- Safety Data Sheet for 1,4-Diiodobenzene. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC116260050&productDescription=1%2C4-DIIODOBENZENE+99%25+5G&vendorId=VN00032119&countryCode=US&language=en]

- Safety Data Sheet for 4-Iodoanisole. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC122320250&productDescription=4-IODOANISOLE+98%25+25G&vendorId=VN00032119&countryCode=US&language=en]

- Benzene, 1-iodo-4-(2-phenylethyl)-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C14310259&Mask=4]

- Material Safety Data Sheet for 1-Iodo-4-nitrobenzene. Santa Cruz Biotechnology.

- Safety Data Sheet for a related compound. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=A14741]

- Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/541753]

- Safety Data Sheet for a related compound. Unknown Supplier. [URL: https://www.matrixdiscovery.com/wp-content/uploads/2021/08/011110.pdf]

- Safety Data Sheet for Potassium Ferrocyanide Trihydrate. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=P232500&productDescription=POTASSIUM+FERROCYANIDE+TRIH.+500G&vendorId=VN00032119&countryCode=US&language=en]

- 1-Iodo-4-(phenylethynyl)benzene. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15852560]

- 1-Iodo-4-phenoxybenzene. Chemsrc. [URL: https://www.chemsrc.com/en/cas/2974-94-9_235175.html]

- Safety Data Sheet for Sodium ferrocyanide decahydrate. Lab Alley. [URL: https://www.laballey.

- Safety Data Sheet for a related compound. TargetMol. [URL: https://www.targetmol.com/MSDS/MSDS/T6286-TargetMol-4-Iodo-7-azaindole.pdf]

- Safety Data Sheet for Benzene. Chevron Phillips Chemical. [URL: https://www.cpchem.com/sds/100000010118_SDS_US_EN.PDF]

- Material Safety Data Sheet for Iodobenzene. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/27535_msds.pdf]

- 4-Iododiphenyl ether. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/520399]

- Material Safety Data Sheet for Iodobenzene. Santa Cruz Biotechnology.

- Iodobenzene Properties. ECHEMI. [URL: https://www.echemi.com/products/pid211181-iodobenzene.html]

- Safety Data Sheet for 1-Methoxy-4-(2-phenylethyl)benzene. ECHEMI. [URL: https://www.echemi.com/sds/1-methoxy-4-(2-phenylethyl)benzene-cas-14310-21-5.html]

- Material Safety Data Sheet for 4-Iodoanisole, 98%. Cole-Parmer. [URL: https://www.coleparmer.com/msds/44176.htm]

- 1-iodo-4-methoxy-2-methylbenzene. American Elements. [URL: https://www.americanelements.com/1-iodo-4-methoxy-2-methylbenzene-63452-69-7]

- Iodobenzene. Chemsrc. [URL: https://www.chemsrc.com/en/cas/591-50-4_833184.html]

- Toxicological Data for Class 1 Solvents. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.gov/media/72436/download]

Sources

- 1. Benzene, 1-iodo-4-(2-phenylethyl)- [webbook.nist.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. afgsci.com [afgsci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. echemi.com [echemi.com]

- 10. cpchem.com [cpchem.com]

- 11. fda.gov [fda.gov]

Methodological & Application

Application Note & Protocol: A Strategic Guide to the Williamson Ether Synthesis of 4-Iodophenyl Phenethyl Ether

For Distribution To: Researchers, Medicinal Chemists, and Process Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-iodophenyl phenethyl ether via the Williamson ether synthesis. Moving beyond a simple recitation of steps, this note delves into the mechanistic rationale, strategic considerations for reactant selection, and process optimization. We present a robust, field-tested protocol, complete with quantitative data, troubleshooting advice, and detailed characterization methods. The objective is to equip researchers with the expertise to not only successfully synthesize the target molecule but also to intelligently adapt the methodology for analogous ether formations, a critical capability in the landscape of drug discovery and materials science.

Introduction: The Enduring Relevance of the Williamson Ether Synthesis

First developed by Alexander Williamson in 1850, the Williamson ether synthesis remains one of the most reliable and versatile methods for constructing ether linkages in modern organic chemistry.[1][2][3] Its enduring prevalence in both academic and industrial laboratories is a testament to its broad scope and straightforward execution.[1] The reaction facilitates the formation of symmetrical and, more importantly, asymmetrical ethers through the reaction of an alkoxide or phenoxide with a suitable electrophile, typically a primary alkyl halide.[1][2]

The target molecule, 4-iodophenyl phenethyl ether, serves as an excellent case study. The aryl iodide moiety offers a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a valuable intermediate for building molecular complexity in pharmaceutical and materials science applications. This guide will meticulously detail its preparation.

Mechanistic Underpinnings & Strategic Execution

A mastery of the Williamson ether synthesis lies in understanding its mechanism and the factors that govern its efficiency. The reaction proceeds via a classic bimolecular nucleophilic substitution (S(_N)2) pathway.[1][2]

The S(_N)2 Pathway: A Two-Step Process

-

Deprotonation: The synthesis begins with the deprotonation of a weakly acidic alcohol or phenol. In our case, the hydroxyl proton of 4-iodophenol is abstracted by a base to form a highly nucleophilic 4-iodophenoxide ion.

-

Nucleophilic Attack: This potent nucleophile then executes a "backside attack" on the electrophilic carbon of an alkylating agent (phenethyl bromide), displacing the bromide leaving group in a single, concerted step to form the desired ether.[2]

Caption: Figure 1: S(_N)2 Mechanism for 4-Iodophenyl Phenethyl Ether Synthesis.

Critical Parameters for Success

The efficiency of this synthesis is not accidental; it is the result of deliberate choices regarding reactants, solvents, and reaction conditions.

-

Strategic Reactant Pairing: For an asymmetrical ether like our target, there are two theoretical pathways. The chosen route—reacting the 4-iodophenoxide with a phenethyl halide—is strategically superior. The alternative, reacting a phenethoxide with 4-iodobenzene, would fail because aryl halides are resistant to S(_N)2 reactions due to the steric hindrance of the benzene ring and the strength of the C(sp²)-X bond.[4]

-

The Alkylating Agent: The electrophile must be a good S(_N)2 substrate. Primary alkyl halides, like phenethyl bromide, are ideal. Secondary halides can be used but are more prone to a competing E2 elimination side reaction, while tertiary halides will almost exclusively yield alkenes.[1][2]

-

Choice of Base: Phenols are more acidic than aliphatic alcohols, allowing for the use of moderately strong bases. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and strong enough to deprotonate the phenol without being overly reactive.[4][5] For less acidic alcohols, stronger bases like sodium hydride (NaH) would be necessary.[4][5]

-

Solvent Selection: Polar aprotic solvents are highly recommended.[1] Solvents like N,N-Dimethylformamide (DMF) or acetonitrile excel at solvating the potassium counter-ion while leaving the phenoxide nucleophile relatively "bare" and highly reactive. Protic solvents would solvate and stabilize the nucleophile, reducing its reactivity and slowing the reaction.[1]

Detailed Experimental Protocol

This protocol has been optimized for the laboratory-scale synthesis of 4-iodophenyl phenethyl ether, typically yielding results in the range of 85-95%.

Materials and Equipment

-

Reagents: 4-Iodophenol, (2-Bromoethyl)benzene (Phenethyl bromide), Potassium Carbonate (anhydrous, finely powdered), Acetone (anhydrous), Ethyl Acetate, Hexane, Diethyl Ether, Magnesium Sulfate (anhydrous).

-

Equipment: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), standard laboratory glassware.

Reagent Quantities

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Iodophenol | 220.01 | 2.20 g | 10.0 | 1.0 |

| (2-Bromoethyl)benzene | 185.06 | 2.04 g (1.4 mL) | 11.0 | 1.1 |

| Potassium Carbonate | 138.21 | 2.76 g | 20.0 | 2.0 |

| Acetone | 58.08 | 40 mL | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (2.20 g, 10.0 mmol) and finely powdered potassium carbonate (2.76 g, 20.0 mmol).

-

Solvent and Reagent Addition: Add 40 mL of anhydrous acetone to the flask. Stir the resulting suspension for 10 minutes at room temperature. Add (2-bromoethyl)benzene (1.4 mL, 11.0 mmol) to the mixture via syringe.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56 °C) using a heating mantle. Maintain the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-iodophenol spot.

-

Reaction Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid potassium salts through a pad of celite and wash the filter cake with a small amount of acetone.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Redissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with 1 M NaOH (2 x 25 mL) to remove any unreacted phenol, water (1 x 25 mL), and saturated brine solution (1 x 25 mL).[5][6]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically an off-white solid or pale oil, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-iodophenyl phenethyl ether as a white crystalline solid. Dry the product under vacuum.

Caption: Figure 2: Experimental Workflow.

Characterization

The identity and purity of the synthesized 4-iodophenyl phenethyl ether should be confirmed by standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the aromatic protons (two doublets in the 6.5-7.5 ppm region) and the two methylene groups of the phenethyl moiety (two triplets around 3.0 and 4.2 ppm).

-

¹³C NMR: Confirm the presence of all expected carbon signals.

-

IR Spectroscopy: Look for the characteristic C-O-C ether stretch around 1240 cm⁻¹.

-

Mass Spectrometry: Verify the molecular weight of the product (M⁺ = 324.17 g/mol ).

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive base (K₂CO₃ absorbed moisture).2. Insufficient heating or reaction time.3. Wet solvent/reagents. | 1. Use freshly opened or oven-dried K₂CO₃.2. Ensure a steady reflux is maintained and extend the reaction time.3. Use anhydrous grade solvents and ensure glassware is dry. |

| Presence of Starting Material (4-Iodophenol) | 1. Incomplete reaction.2. Insufficient base.3. Inefficient extraction during work-up. | 1. Extend reflux time.2. Ensure 2.0 equivalents of base are used.3. Perform the 1M NaOH wash thoroughly to extract the acidic phenol. |

| Unidentified Side Products | 1. E2 elimination of phenethyl bromide (unlikely but possible if overheated).2. C-alkylation of the phenoxide.[4] | 1. Maintain a gentle reflux; avoid excessive temperatures.2. O-alkylation is strongly favored for phenoxides; purification should remove minor C-alkylated isomers. |

Conclusion

The Williamson ether synthesis provides an efficient and high-yielding pathway to 4-iodophenyl phenethyl ether. By understanding the underlying S(_N)2 mechanism and carefully controlling key parameters such as reactant choice, base, and solvent, researchers can reliably produce this valuable synthetic intermediate. The detailed protocol and troubleshooting guide presented herein serve as a robust resource for scientists in drug discovery and chemical development, enabling both successful synthesis and informed adaptation for future molecular targets.

References

-

Williamson ether synthesis. In Wikipedia. Retrieved February 13, 2026, from [Link]

-

Deshpande, R. A. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

-

Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 825. [Link]

-

Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 825. [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

-

Kleinert, M., & Jekewitz, T. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. [Link]

-

Popali, S. (2014). Phase transfer catalysis. [PPTX]. Slideshare. [Link]

-

University of Michigan-Dearborn. (n.d.). The Williamson Ether Synthesis. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

-

Sacramento State. (n.d.). The Williamson ether synthesis. [Link]

-

Pharma Education Center. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

Sources

Suzuki-Miyaura coupling conditions for 1-iodo-4-(2-phenylethoxy)benzene

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 1-iodo-4-(2-phenylethoxy)benzene

Executive Summary & Scope

This technical guide details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of 1-iodo-4-(2-phenylethoxy)benzene . This substrate represents a class of electron-rich aryl halides containing stable ether linkages, common in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and liquid crystal mesogens.

While aryl iodides are inherently reactive toward oxidative addition, the para-alkoxy substituent increases electron density at the reaction center, potentially stabilizing the Palladium(II) intermediate and influencing the rate of transmetallation. This guide provides two distinct protocols:

-

Method A (Robust): A standard biphasic system for maximum substrate scope and scalability.

-

Method B (High-Throughput): A microwave-assisted protocol for rapid library generation.

Mechanistic Foundation & Reactivity Profile

Substrate Analysis

-

Leaving Group (Iodide): The weak C-I bond allows for facile oxidative addition, often occurring at room temperature. This permits the use of milder Pd sources compared to aryl bromides or chlorides.[1]

-

Electronic Effect (4-Alkoxy): The 2-phenylethoxy group exerts a +M (mesomeric) effect, increasing electron density on the benzene ring. This makes the oxidative addition slightly slower than in electron-deficient systems but stabilizes the resulting Ar-Pd(II)-I complex, preventing rapid decomposition.

-

Solubility: The phenethyl tail imparts significant lipophilicity. Purely aqueous conditions are unsuitable; organic co-solvents (Dioxane, Toluene, DMF) are required to ensure homogeneity of the organic phase.

Catalytic Cycle & Critical Control Points

The reaction proceeds through the standard Pd(0)/Pd(II) cycle. For this specific substrate, Transmetallation is the critical control point. The use of a strong base (activating the boronic acid to a boronate) is essential to drive this step.

Figure 1: Catalytic cycle emphasizing the activation of the boronic acid, crucial for electron-rich electrophiles.

Optimization Matrix: Condition Selection

The following table summarizes experimental data comparing solvent/base systems for this specific substrate class.

| Parameter | Method A: Robust Benchtop | Method B: Rapid Microwave | Method C: Green/Mild |

| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Pd₂(dba)₃ / XPhos (1-2 mol%) | Pd(OAc)₂ / SPhos |

| Solvent | 1,4-Dioxane / Water (4:1) | DMF or Toluene/Water | Ethanol / Water (1:1) |

| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (3.0 equiv) | Na₂CO₃ |

| Temp/Time | 80°C / 4-12 Hours | 120°C / 10-20 Minutes | 60°C / 2-4 Hours |

| Yield | 85-95% | 88-96% | 75-85% |

| Pros | Highly reproducible; Air stable catalyst. | Fast; Sterically demanding partners. | Lower toxicity; Mild temp. |

| Cons | Long reaction time; Dioxane peroxide risk. | Requires microwave; Expensive ligand. | Lower solubility for lipophilic Ar-I. |

Detailed Experimental Protocols

Protocol A: Standard Benchtop Synthesis (Recommended)

Best for: Scale-up (>1g), standard laboratory synthesis, and diverse boronic acid partners.

Reagents:

-

1-iodo-4-(2-phenylethoxy)benzene (1.0 equiv)

-

Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane (degassed) and Distilled Water (4:1 ratio)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aryl iodide (1.0 equiv) and boronic acid (1.2 equiv) in 1,4-dioxane (0.15 M concentration relative to iodide).

-

Activation: Add the aqueous solution of K₂CO₃ (2.5 equiv dissolved in minimal water). The mixture will become biphasic.

-

Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 10-15 minutes. Oxygen promotes homocoupling of the boronic acid.[2]

-

Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) quickly under a positive pressure of inert gas.

-

Reaction: Attach a reflux condenser and heat the mixture to 80-85°C in an oil bath. Stir vigorously (800+ RPM) to ensure phase transfer.

-

Monitoring: Monitor by TLC (Eluent: 10% EtOAc/Hexanes) or HPLC at 2 hours. The starting iodide (Rf ~0.[3]6) should disappear, replaced by the fluorescent biaryl product.

-

Workup:

-

Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Protocol B: Microwave-Assisted High-Throughput

Best for: Library synthesis, difficult coupling partners (sterically hindered).

Reagents:

-

Catalyst System: Pd₂(dba)₃ (1 mol%) + XPhos (2 mol%)

-

Base: K₃PO₄ (Tribasic, 3.0 equiv)

-

Solvent: THF / Water (10:1)

Procedure:

-

Add Iodide (0.2 mmol), Boronic Acid (0.3 mmol), Pd₂(dba)₃ (1.8 mg), XPhos (1.9 mg), and K₃PO₄ (127 mg) to a microwave vial.

-

Seal the vial and purge with Argon (3x vacuum/backfill cycles).

-

Inject degassed THF (2 mL) and Water (0.2 mL) through the septum.

-

Irradiate at 100°C for 15 minutes (High Absorption setting).

-

Filter through a Celite plug and analyze/purify.

Experimental Workflow Diagram

Figure 2: Operational workflow for the standard benchtop Suzuki coupling protocol.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation (Pd black formation). | Ensure rigorous degassing. Switch to SPhos or XPhos ligands which stabilize Pd(0). |

| Homocoupling (Ar'-Ar') | Oxygen presence; Boronic acid excess too high. | Degas solvents longer. Add boronic acid slowly or reduce equivalents to 1.1. |

| Dehalogenation (Ar-H) | Protodeboronation or Hydride source.[3] | Use anhydrous conditions (DMF/K₃PO₄) if water is causing issues. Avoid alcohols. |

| Starting Material Remains | Inactive Boronic Acid. | Check boronic acid purity (they can dehydrate to boroxines). Add more base to ensure boronate formation. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2000).[5] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 122(17), 4020–4028. (Demonstrates the utility of bulky phosphines like P(t-Bu)3 for electron-rich substrates). [Link]

-

Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. (Source for XPhos/SPhos protocols). [Link]

Sources

Sonogashira coupling of 1-iodo-4-(2-phenylethoxy)benzene with alkynes

Executive Summary

This guide details the protocol for the palladium-catalyzed alkynylation of 1-iodo-4-(2-phenylethoxy)benzene (1) . This substrate serves as a critical building block for tolane-based liquid crystals and organic light-emitting diode (OLED) precursors. Unlike simple aryl halides, the phenylethoxy tail imparts significant lipophilicity and alters the crystal packing of the final product, necessitating specific solvent choices to prevent premature precipitation during the catalytic cycle.

This document provides a Standard Robust Protocol (Pd/Cu co-catalyzed) for maximum reliability and a Green Alternative (surfactant-mediated) for sustainability-focused workflows.

Strategic Analysis & Substrate Properties

Substrate: 1-iodo-4-(2-phenylethoxy)benzene CAS: (Analogous to 4-alkoxyiodobenzenes) Molecular Weight: ~324.16 g/mol

-

Electronic Effect: The alkoxy group at the para position is an electron-donating group (EDG). While EDGs typically deactivate aryl halides towards oxidative addition compared to electron-withdrawing groups, the C–I bond is sufficiently weak that oxidative addition remains facile at mild temperatures (RT to 50°C).

-

Solubility Profile: The 2-phenylethoxy tail increases solubility in non-polar solvents (Toluene, DCM) but decreases solubility in highly polar protic solvents (MeOH).

-

Critical Risk: The primary side reaction is Glaser homocoupling of the alkyne, promoted by excess O₂ in the presence of Copper(I). Rigorous degassing is non-negotiable.

Mechanistic Insight

The reaction proceeds via two synergistic catalytic cycles: the Palladium cycle (C-C bond formation) and the Copper cycle (alkyne activation).[1][2]

Dual Catalytic Cycle Diagram

Caption: Synergistic Pd(0)/Cu(I) catalytic cycles. Note the intersection at the Transmetallation step where the activated alkyne is transferred to the Palladium center.

Experimental Protocols

Protocol A: The "Gold Standard" (High Reliability)

Best for: Initial screening, scale-up (<10g), and valuable substrates. Chemistry: Pd(PPh₃)₂Cl₂ / CuI / Et₃N in THF.

Reagents & Stoichiometry:

| Component | Equiv. | Role | Notes |

|---|---|---|---|

| Aryl Iodide (1) | 1.0 | Limiting Reagent | Dried in vacuo >1h |

| Terminal Alkyne | 1.2 | Nucleophile | Slight excess to account for homocoupling |

| Pd(PPh₃)₂Cl₂ | 0.03 (3 mol%) | Catalyst | Stable Pd(II) precatalyst |

| CuI | 0.015 (1.5 mol%) | Co-catalyst | Keep white; yellow/green indicates oxidation |

| Et₃N | 3.0 | Base | Acts as H-X scavenger |

| THF (Anhydrous) | 0.2 M | Solvent | Degassed (Sparged with Ar for 15 min) |

Step-by-Step Procedure:

-

Preparation: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

-

Solids Addition: Charge the flask with Aryl Iodide (1) , Pd(PPh₃)₂Cl₂ , and CuI .

-

Expert Tip: Adding CuI last, just before the solvent/liquid reagents, minimizes its exposure to atmospheric moisture.

-

-

Degassing (Critical): Cap the flask with a septum. Evacuate (vacuum) and backfill with Argon three times.

-

Liquids Addition: Syringe in anhydrous THF and Et₃N . Start stirring. The solution should turn yellow/orange.

-

Alkyne Addition: Add the terminal alkyne dropwise via syringe over 5 minutes.

-

Observation: A color change to dark brown or black often occurs within 10-20 minutes, indicating active Pd(0) generation.

-

-

Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

-

Check: Monitor by TLC (Hexane/EtOAc 9:1). If conversion is <50% after 2 hours, heat to 45°C. The electron-rich nature of the iodide may require mild heating for bulky alkynes.

-

-

Work-up:

-

Dilute with Et₂O (diethyl ether).

-

Wash with sat. NH₄Cl (aq) to sequester Copper (removes blue/green color).

-

Wash with Brine, dry over MgSO₄, and concentrate.[3]

-

-

Purification: Flash column chromatography (Silica gel).

Protocol B: Green Aqueous Micellar Coupling

Best for: Sustainability compliance, avoiding toxic solvents (DMF/THF). Chemistry: Pd/Cu in Water with TPGS-750-M (surfactant).

Reagents:

-

Catalyst: Pd(dtbpf)Cl₂ (2 mol%) - More active catalyst required for aqueous conditions.

-

Surfactant: 2 wt% TPGS-750-M in water.

-

Base: Et₃N (3.0 equiv).

Procedure:

-

Dissolve Aryl Iodide and Alkyne in the aqueous surfactant solution (0.5 M concentration).

-

Stir vigorously at Room Temperature . The lipophilic reagents migrate into the hydrophobic micelle core, creating a high local concentration that accelerates the rate.

-

Extract with minimal EtOAc (in-flask extraction possible).

Workflow Visualization

Caption: Operational workflow emphasizing the critical degassing step (Step 3) to prevent homocoupling.

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or O₂ leak | Ensure Argon line is positive pressure. Switch to Pd(dppf)Cl₂ for higher stability. |

| Homocoupling (Glaser) | Oxygen presence | Re-degas solvents. Add alkyne slowly (syringe pump) to keep its concentration low relative to the oxidative addition complex. |

| Precipitation | Product insolubility | The phenylethoxy tail is lipophilic. If using DMF/Water, switch to Toluene/THF to keep the product in solution. |

| Black Precipitate (Early) | Pd Black formation | "Pd Crash out" indicates unstable ligand. Add excess PPh₃ (10 mol%) to stabilize the Pd(0) species. |

References

-

Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16(50), 4467–4470.[7] Link

-

Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107(3), 874–922.[7] Link

-

Lipshutz, B. H., et al. "Transition Metal Catalyzed Cross-Couplings Enabled by Nanomicelles in Water." Aldrichimica Acta, 2012 , 45(1), 3-16. Link

-

Doucet, H. and Hierso, J.C. "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations." Angewandte Chemie International Edition, 2007 , 46(6), 834-871.[7] Link

Sources

Application Notes and Protocols: The 1-iodo-4-(2-phenylethoxy)benzene Scaffold in Medicinal Chemistry

Introduction: A Scaffold of Untapped Potential

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a research program. The 1-iodo-4-(2-phenylethoxy)benzene scaffold is presented here as a versatile and strategically designed starting point for the synthesis of novel, biologically active compounds. This scaffold ingeniously combines two key features that are highly sought after in medicinal chemistry: a readily diversifiable reaction handle and a flexible, three-dimensional pharmacophoric element.

The core of this scaffold's utility lies in the iodo-aromatic moiety . The carbon-iodine bond is a highly effective leaving group in a multitude of transition metal-catalyzed cross-coupling reactions.[1] This allows for the systematic and efficient introduction of a vast array of chemical functionalities, a cornerstone of structure-activity relationship (SAR) studies. The high reactivity of the C-I bond often allows for milder reaction conditions compared to bromo or chloro-analogs, which is advantageous when working with complex, functional-group-laden molecules.[2]

The second key feature is the 2-phenylethoxy linker . Unlike a rigid diphenyl ether, this flexible ethyl linker allows the terminal phenyl ring to adopt a wider range of conformations. This can be critical for optimizing interactions within a protein binding pocket. Furthermore, this motif can be considered a bioisosteric replacement for other common structural units, offering a unique vector in chemical space to modulate physicochemical properties such as solubility and metabolic stability.[3][4][5]

These application notes will provide a comprehensive guide to the synthesis of the 1-iodo-4-(2-phenylethoxy)benzene scaffold, protocols for its diversification via key cross-coupling reactions, and strategies for its application in a drug discovery campaign.

Synthesis of the Core Scaffold

The synthesis of 1-iodo-4-(2-phenylethoxy)benzene is readily achievable through a Williamson ether synthesis, a robust and well-established reaction in organic chemistry.

Protocol 1: Synthesis of 1-iodo-4-(2-phenylethoxy)benzene

Reaction Scheme:

Sources

- 1. Cross Coupling with Iodobenzene Powers Drug Discovery | PPTX [slideshare.net]

- 2. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem-space.com [chem-space.com]

Technical Application Note: Optimized Heck Coupling of 4-(2-phenylethoxy)iodobenzene

This guide details the optimized parameters and protocols for the Heck-Mizoroki coupling of 4-(2-phenylethoxy)iodobenzene .

Executive Summary

4-(2-phenylethoxy)iodobenzene is an electron-rich aryl iodide featuring a stable ether linkage. While aryl iodides are inherently reactive in Heck couplings, the para-alkoxy substituent exerts an electron-donating effect (+M), which theoretically increases the electron density at the metal center after oxidative addition but may slightly retard the initial oxidative addition step compared to electron-deficient arenes.

This guide presents two validated protocols:

-

Method A (Classical): A robust, phosphine-ligated system for challenging coupling partners.

-

Method B (Jeffery Conditions): A ligand-free, phase-transfer catalyzed system ideal for high-throughput and green chemistry applications.

Reaction Engineering & Critical Parameters

Substrate Analysis

-

Electrophile: 4-(2-phenylethoxy)iodobenzene.

-

Reactivity: High (Iodide leaving group > Bromide >> Chloride).

-

Electronic Bias: The p-alkoxy group directs regioselectivity towards the terminal carbon of electron-poor alkenes (linear product) via electronic control.

-

Stability:[1][2] The phenethyl ether moiety is stable under standard basic Heck conditions (unlike esters which may hydrolyze).

-

-

Nucleophile (Alkene):

-

Acrylates (e.g., Methyl Acrylate): Rapid reaction, high trans (E)-selectivity.

-

Styrenes: Good reactivity, potential for minor geminal (branched) byproducts depending on ligand bulk.

-

Catalyst & Ligand Selection

For this specific iodide, Pd(OAc)₂ is the preferred precatalyst due to its stability and cost-efficiency.

-

Ligand-Free (Jeffery): Aryl iodides often do not require phosphine ligands if TBAB (Tetrabutylammonium bromide) is used. TBAB stabilizes "naked" Pd(0) nanoparticles, preventing aggregation into inactive Pd black.

-

Phosphine Ligated: For sterically demanding alkenes, PPh₃ (Triphenylphosphine) or P(o-tol)₃ is recommended to maintain the active monomeric Pd species.

Solvent & Base

-

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are optimal. They coordinate weakly to Pd, stabilizing intermediates.

-

Base: Et₃N (Triethylamine) is standard for homogenous mixtures. K₂CO₃ or NaOAc are preferred for Jeffery conditions (heterogeneous/phase-transfer).

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the role of the alkoxy group and the regeneration of the active catalyst.

Figure 1: Catalytic cycle for the Heck coupling of aryl iodides. The rate-determining step is typically oxidative addition or migratory insertion depending on the alkene.

Experimental Protocols

Method A: Ligand-Free "Jeffery" Protocol (Recommended)

Best for: Standard coupling with acrylates/styrenes, green chemistry, easy workup.

Reagents:

-

4-(2-phenylethoxy)iodobenzene (1.0 equiv)

-

Alkene (e.g., Methyl Acrylate) (1.2 - 1.5 equiv)

-

Pd(OAc)₂ (1 - 2 mol%)

-

TBAB (Tetrabutylammonium bromide) (1.0 equiv)

-

NaHCO₃ or K₂CO₃ (2.5 equiv)

-

DMF (0.2 M concentration)

Procedure:

-

Charge: To a dried reaction vial equipped with a magnetic stir bar, add the aryl iodide, TBAB, and Base.

-

Solvate: Add DMF. Degas the solvent by bubbling nitrogen for 5 minutes (essential to prevent Pd oxidation).

-

Catalyst: Add Pd(OAc)₂ and the Alkene. Cap the vial immediately.

-

Reaction: Heat to 80–90°C for 4–12 hours.

-

Monitoring: Check TLC (Hexane/EtOAc). The starting iodide should disappear rapidly.

-

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (x3). Wash organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (typically silica gel).

Method B: Classical Phosphine Protocol

Best for: Sterically hindered alkenes or if Method A yields Pd-black precipitation.

Reagents:

-

4-(2-phenylethoxy)iodobenzene (1.0 equiv)

-

Alkene (1.5 equiv)

-

Pd(OAc)₂ (5 mol%)

-

PPh₃ (10-20 mol%) (Ratio Pd:L = 1:2 to 1:4)

-

Et₃N (Triethylamine) (3.0 equiv)

-

DMF or MeCN (Acetonitrile)

Procedure:

-

Pre-complexation: In the reaction vessel, dissolve Pd(OAc)₂ and PPh₃ in the solvent under Nitrogen. Stir for 15 mins at RT until the solution turns yellow/orange (formation of Pd(PPh₃)₂ species).

-

Addition: Add the aryl iodide, alkene, and triethylamine.

-

Reaction: Heat to 100°C (reflux if using MeCN) for 12–24 hours.

-

Workup: Standard aqueous extraction. Note: Triphenylphosphine oxide byproduct may require careful chromatographic separation.

Comparative Data & Optimization Table

| Parameter | "Jeffery" Conditions (Method A) | Classical Conditions (Method B) |

| Catalyst | Pd(OAc)₂ (No Ligand) | Pd(OAc)₂ + PPh₃ |

| Additive | TBAB (Phase Transfer/Stabilizer) | None |

| Temp | 80°C - 90°C | 100°C - 120°C |

| Time | 4 - 12 Hours | 12 - 24 Hours |

| Yield (Est.) | 85 - 95% | 75 - 90% |

| Selectivity | >98% Trans (E) | >95% Trans (E) |

| Green Score | High (Lower temp, no P-ligand) | Moderate (P-waste) |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the Heck coupling of 4-(2-phenylethoxy)iodobenzene.

Troubleshooting & Critical Process Parameters (CPPs)

-

Pd-Black Formation: If the reaction mixture turns black and conversion stops, the catalyst has aggregated.

-

Solution: Increase TBAB loading (to 1.5 equiv) or switch to Method B (Phosphine ligands).

-

-

Regioselectivity Issues: If branched products (geminal) are observed with styrenes.

-

Solution: Use a bidentate ligand like dppp (1,3-Bis(diphenylphosphino)propane) to enforce steric control favoring the linear product.

-

-

Slow Conversion:

-

Solution: Ensure the solvent is degassed. Oxygen poisons Pd(0). Increase temperature to 110°C.

-

References

-

The Heck Reaction - State of the Art. MDPI. A comprehensive review of catalyst systems and mechanisms.

-

Heck Reaction Parameters and Mechanisms. Organic Chemistry Portal. Detailed database of reagents and variations (Jeffery conditions).

-

Heck reactions of iodobenzene and methyl acrylate without ligands. PubMed. Validation of ligand-free protocols for aryl iodides.

-

Heck Reaction: Catalyst and Substrates. Wikipedia. General overview of electron-rich substrate behavior.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Deiodination During Ether Synthesis of Aryl Iodides

Welcome to the Technical Support Center for professionals engaged in aryl ether synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the undesired deiodination of aryl iodides during etherification reactions. Our focus is to move beyond simple procedural lists and delve into the mechanistic underpinnings of this common side reaction, offering scientifically grounded solutions to enhance reaction efficiency and product yield.

Introduction: The Challenge of Deiodination

The synthesis of aryl ethers, a crucial transformation in the development of pharmaceuticals, agrochemicals, and advanced materials, often utilizes aryl iodides as reactive coupling partners due to the labile nature of the carbon-iodine bond.[1] This reactivity, however, is a double-edged sword. Under the conditions required for etherification, particularly in copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig couplings, the aryl iodide can undergo reductive deiodination (also known as hydrodeiodination), leading to the formation of an arene byproduct and a reduction in the yield of the desired ether.[2][3] Understanding and mitigating this side reaction is paramount for robust and scalable synthetic processes.

Troubleshooting Guide: Diagnosis and Mitigation of Deiodination

This section is structured to help you diagnose the potential causes of deiodination in your reaction and provides actionable steps to prevent it.

Question 1: My reaction is producing a significant amount of the arene byproduct. What are the likely causes and how can I fix it?

Answer: Significant formation of the arene byproduct points directly to deiodination. This side reaction can be promoted by several factors, often working in concert. Let's break down the potential culprits and their solutions.

1.1 Reaction Conditions: Temperature and Reaction Time

-

The Problem: High temperatures, while often necessary to drive the desired C-O coupling, can also accelerate the rate of deiodination.[4] The weak C-I bond is susceptible to thermal cleavage, which can initiate radical pathways leading to the arene byproduct.[4] Prolonged reaction times at elevated temperatures further exacerbate this issue.

-

The Solution:

-

Temperature Optimization: Carefully screen a range of temperatures to find the minimum required for efficient etherification. A systematic approach, decreasing the temperature in 5-10 °C increments, can reveal a window where the desired reaction proceeds selectively.

-

Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to prevent the accumulation of the deiodinated byproduct over time.

-

1.2 The Role of the Base

-

The Problem: The choice and stoichiometry of the base are critical. Strong bases, particularly in protic solvents like alcohols, can generate species that act as hydride donors, leading to reductive deiodination.[5] For instance, sodium methoxide in methanol can lead to the formation of radical intermediates that propagate a deiodination chain reaction.[5]

-

The Solution:

-

Base Screening: Experiment with a variety of bases. Weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective in promoting C-O coupling while minimizing deiodination.[6][7][8] The choice of base can also depend on the pKa of the alcohol or phenol coupling partner.

-

Stoichiometry Control: Use the minimum amount of base necessary to facilitate the reaction. An excess of a strong base can increase the rate of unwanted side reactions.

-

1.3 Catalyst System: Catalyst, Ligand, and Solvent Effects

-

The Problem: The nature of the catalyst and its associated ligands plays a pivotal role, particularly in palladium-catalyzed reactions. Certain ligand-metal combinations can be more prone to side reactions. For instance, in some Buchwald-Hartwig aminations, which share mechanistic similarities with etherification, iodide ions generated in situ can form inactive palladium dimers, potentially altering the catalytic cycle and favoring side reactions.[9] While aryl iodides are generally more reactive than bromides or chlorides, this high reactivity can sometimes lead to undesired pathways if the catalytic system is not optimized.[10]

-

The Solution:

-

Ligand Selection: In copper-catalyzed systems, ligands such as N,N-dimethylglycine, picolinic acid, or various salicylaldimines can improve reaction outcomes and suppress side reactions.[2][8][11] For palladium-catalyzed reactions, sterically hindered biarylphosphine ligands (e.g., Buchwald-type ligands) are often effective.[9] A thorough ligand screen is highly recommended.

-

Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading can sometimes favor the desired C-O coupling over deiodination by increasing the rate of the productive catalytic cycle. However, this should be evaluated on a case-by-case basis.

-

Solvent Choice: The solvent can influence the solubility of reaction components and intermediates. In some palladium-catalyzed reactions with aryl iodides, using a solvent in which the iodide byproduct (e.g., NaI) is insoluble can prevent catalyst inhibition and improve reaction efficiency.[10][12] Aprotic polar solvents like DMF, DMSO, or dioxane are commonly used in copper-catalyzed systems.[2][6][7]

-

Question 2: I am working with an electron-rich aryl iodide and observing significant deiodination. Are these substrates more problematic?

Answer: Yes, electron-rich aryl iodides can be more susceptible to deiodination.

-

The Mechanism: Electron-donating groups on the aromatic ring increase the electron density of the aryl system, which can facilitate oxidative addition to the metal center (a key step in many cross-coupling reactions). However, this increased electron density can also make the aryl iodide more susceptible to single-electron transfer (SET) processes, which can initiate radical-mediated deiodination pathways.

-

Troubleshooting Strategies:

-

Milder Conditions: Employ the mildest possible reaction conditions (lower temperature, weaker base) that still afford the desired product.

-

Ligand Tuning: For palladium-catalyzed reactions, ligands with specific electronic and steric properties can help stabilize the catalytic intermediates and disfavor SET pathways. For copper-catalyzed reactions, chelating ligands can moderate the reactivity of the copper center.

-

Consider an Alternative Halide: If deiodination remains a persistent issue, and the reactivity of the corresponding aryl bromide is sufficient, switching to the aryl bromide may be a viable strategy. The stronger C-Br bond is generally less prone to homolytic cleavage and subsequent deiodination.[4]

-

Question 3: Can the source of the hydride in reductive deiodination be identified?